molecular formula C4H5N3O4S B018728 2-sulfamoyl-1H-imidazole-5-carboxylic acid CAS No. 103054-45-1

2-sulfamoyl-1H-imidazole-5-carboxylic acid

Cat. No. B018728
M. Wt: 191.17 g/mol
InChI Key: XRQNHQCPCJANBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-sulfamoyl-1H-imidazole-5-carboxylic acid (SICA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. SICA is a sulfonamide derivative that possesses a unique molecular structure, which makes it an excellent candidate for various biological and chemical processes.

Mechanism Of Action

The mechanism of action of 2-sulfamoyl-1H-imidazole-5-carboxylic acid is primarily based on its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from accessing the enzyme's catalytic site. The inhibition of these enzymes can lead to various physiological effects, including a reduction in blood pressure and a decrease in the production of cerebrospinal fluid.

Biochemical And Physiological Effects

2-sulfamoyl-1H-imidazole-5-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. The compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including Alzheimer's disease and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of various enzymes. This property makes it an excellent tool for studying enzyme kinetics and protein structure determination. However, one of the limitations of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, including the investigation of its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Conclusion:
In conclusion, 2-sulfamoyl-1H-imidazole-5-carboxylic acid is a chemical compound that has significant potential in various scientific research applications. The compound's ability to act as a potent inhibitor of various enzymes makes it an excellent tool for studying enzyme kinetics and protein structure determination. Further research is needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.

Synthesis Methods

The synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be achieved through various methods, including the reaction of imidazole-5-carboxylic acid with sulfamic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the yield of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be optimized through various parameters, including temperature, pressure, and reaction time.

Scientific Research Applications

2-sulfamoyl-1H-imidazole-5-carboxylic acid has found extensive applications in scientific research, primarily due to its ability to act as a potent inhibitor of various enzymes. The compound has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and bacterial infections. 2-sulfamoyl-1H-imidazole-5-carboxylic acid has also been used as a tool in various biochemical assays, including enzyme kinetics and protein structure determination.

properties

CAS RN

103054-45-1

Product Name

2-sulfamoyl-1H-imidazole-5-carboxylic acid

Molecular Formula

C4H5N3O4S

Molecular Weight

191.17 g/mol

IUPAC Name

2-sulfamoyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)(H2,5,10,11)

InChI Key

XRQNHQCPCJANBN-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)S(=O)(=O)N)C(=O)O

Canonical SMILES

C1=C(NC(=N1)S(=O)(=O)N)C(=O)O

synonyms

1H-Imidazole-4-carboxylicacid,2-(aminosulfonyl)-(9CI)

Origin of Product

United States

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